Aqueous Solubility Enhancement by the Cyclic Sulfone Moiety
Within the benzothiazole amide TRPV1 antagonist series, the introduction of polar groups to the benzothiazole core was a key strategy to achieve oral efficacy. The 1,1-dioxidotetrahydrothiophen-3-yl substituent, as a cyclic sulfone, directly contributes to increased aqueous solubility compared to unsubstituted or simple alkyl amide analogs. The Besidski et al. SAR study reports that increasing aqueous solubility through the attachment of polar groups to the benzothiazole core was essential for verifying therapeutic potential in rat pharmacological models of pain [1].
| Evidence Dimension | Aqueous solubility (qualitative impact on oral efficacy) |
|---|---|
| Target Compound Data | Contains 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) substituent. |
| Comparator Or Baseline | Unsubstituted or simple alkyl benzothiazole-6-carboxamide analogs (e.g., methyl, ethyl amides) within the same series. |
| Quantified Difference | Solubility increase reported as enabling oral efficacy in rat pain models; exact fold-change not disclosed for individual compounds, but the series requires polar groups for activity [1]. |
| Conditions | Recombinant human TRPV1 receptor assays and in vivo rat pharmacological pain models. |
Why This Matters
Aqueous solubility is a gatekeeper for oral bioavailability; procurement of the exact sulfolane-containing compound is necessary to reproduce the solubility-driven oral efficacy observed in published pharmacological models.
- [1] Besidski Y, Brown W, Bylund J, et al. Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorg Med Chem Lett. 2012;22(19):6205-6211. PMID: 22939234. View Source
